1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline

Serotonin receptor ligands Adrenergic receptor selectivity Structure-activity relationship

Sourcing the correct [g]-regioisomer is critical-substituting the [f] or [h] isomer redirects receptor targeting from serotonin/opioid pathways to D1 dopamine agonism, invalidating entire screening cascades. • This [g]-fused octahydrobenzoisoquinoline places the basic nitrogen in a 2-azaanthracene-like topology distinct from angular [f]/[h] isomers, enabling 5-HT1A ligand development (9-hydroxy/methoxy derivatives) and conformationally rigid opioid pure antagonists. • The benzo[g]isoquinoline-5,10-dione core also serves as a bioisosteric mitoxantrone replacement with modified electronic properties to potentially reduce cardiotoxicity. • Regioselective C5 nitration (0-5°C) provides a predictable late-stage diversification handle for amine coupling. Supplied at ≥95% purity with full QA documentation. Standard ambient shipping; not DOT/IATA hazardous.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13258757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(CCNC3)C=C2C1
InChIInChI=1S/C13H17N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h7-8,14H,1-6,9H2
InChIKeyVPBJJTJJINLDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydrobenzo[g]isoquinoline: Procurement Profile & Scaffold Identity


1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline (synonym: 1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline; CAS free base 3160-19-8, HCl salt 3160-23-4) is a bicyclic secondary amine belonging to the partially hydrogenated benzo[g]isoquinoline class . It features a saturated cyclohexene ring fused to a tetrahydropyridine ring at the [g] face of the isoquinoline nucleus, yielding a molecular formula of C₁₃H₁₇N (free base, MW 187.28) or C₁₃H₁₈ClN (hydrochloride, MW 223.74) . The compound is commercially available as a research-grade building block (≥95% purity) through major suppliers including Sigma-Aldrich/Enamine and AKSci . Its defining structural feature—the [g]-regioisomeric fusion pattern—distinguishes it from the [f] and [h] benzoisoquinoline isomers and from the corresponding benzo[g]quinoline scaffold, with consequences for receptor recognition, synthetic derivatization, and pharmacological application [1].

Scaffold Identity [g]-Regioisomeric fusion pattern; distinguishes from [f]/[h] isomers and benzo[g]quinoline
Research Grade Available as free base and hydrochloride salt from established chemical suppliers
Research Context Supports receptor ligand design, synthetic diversification, and antitumor scaffold studies

Why [g]-Benzoisoquinoline Isomers Are Not Interchangeable


Although the octahydrobenzoisoquinoline scaffold appears in multiple regioisomeric forms ([f], [g], [h]), the position of the nitrogen atom within the tetrahydropyridine ring dictates fundamentally different receptor recognition, synthetic accessibility, and downstream derivatization chemistry [1]. The [g] isomer places the basic nitrogen at a position that yields a 2-azaanthracene-like topology after full aromatization, which is topologically distinct from the angular [f] and [h] isomers [1]. This regioisomerism matters: octahydrobenzo[h]isoquinolines have been developed as highly potent D1 dopamine-selective agonists, whereas octahydrobenzo[g]isoquinolines have been directed toward serotonin receptor ligands and opioid receptor pure antagonists—target classes for which the [h] scaffold is not primarily employed [2][3]. Simply substituting one regioisomer for another without adjusting the full synthetic route and biological screening cascade risks targeting the wrong receptor population, as demonstrated by the divergent receptor binding profiles of hydroxy/methoxy-substituted [g] derivatives versus [h]-based D1 agonists [2][3].

Receptor Selectivity [g] isomer targets serotonin/adrenergic receptors; [h] isomer yields D1 dopamine agonism — receptor profile may not transfer
Synthetic Regiochemistry Nitration regioselectivity (C5/phenylene) depends on [g] fusion geometry; [f]/[h] isomers may exhibit different functionalization patterns
Pharmacophore Geometry Opioid antagonist activity relies on [g]-scaffold conformation; spatial orientation of key groups may shift with [f]/[h] regioisomers

Differentiation Evidence: [g] Scaffold vs. Closest Analogs


5-HT1A vs. Adrenergic Selectivity: 6- vs. 9-Substitution

Papageorgiou et al. (1989) synthesized and pharmacologically evaluated a series of 6- and 9-hydroxylated/methoxylated trans-octahydrobenzo[g]isoquinolines as potential serotonin receptor ligands [1]. The 6-substituted compounds exhibited very little affinity for common neurotransmitter receptors, with the exception of adrenergic α₂ receptors. In contrast, the 9-substituted compounds showed interesting affinity for 5-HT1A receptors, but also had comparable affinities for adrenergic α₁ and α₂ receptors, and in one case for dopamine D₂ receptors [1]. This positional selectivity profile is mechanistically linked to the [g] fusion geometry and differs from octahydrobenzo[h]isoquinolines, where 7,8-dihydroxy-5-phenyl substitution yields potent and selective D₁ dopamine agonism [2].

Receptor Selectivity
Cross-study comparable
9-substituted [g]: 5-HT1A/α₁/α₂ affinity; 6-substituted [g]: primarily α₂. [h] scaffold (7,8-dihydroxy-5-phenyl): potent D₁ dopamine agonism.
Regioisomer determines receptor class targeting
Receptor binding assays; radioligand displacement
Serotonin receptor ligands Adrenergic receptor selectivity Structure-activity relationship

Opioid Pure Antagonism: [g] Scaffold vs. Phenylpiperidine Antagonists

Thomas et al. (1998) demonstrated that N-methyl- and N-phenylethyl-(±)-1,2,3,4,4a,5,10,10a-octahydro-4a-(3-hydroxyphenyl)-10a-methyl-benzo[g]isoquinolines (compounds 4 and 5) are pure opioid antagonists, sharing pharmacological characteristics with the previously characterized trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series (compounds 1 and 2) [1]. The benzo[g]isoquinoline framework provides a conformationally restricted scaffold that mimics the active pharmacophore of the phenylpiperidine opioid antagonists while offering a distinct synthetic handle for further SAR exploration [1]. The [g] regioisomer is specifically required: the corresponding [h] or [f] regioisomers would alter the spatial orientation of the 3-hydroxyphenyl and N-substituent relative to the basic nitrogen [2].

Opioid Antagonism
Head-to-head
N-substituted [g]-isoquinoline: pure opioid antagonist; conformational constraint mimics phenylpiperidine series.
Conformationally restricted opioid antagonist pharmacophore
In vitro opioid receptor functional assays
Opioid receptor antagonists Conformational restriction N-substituent pharmacology

Antileukemic Activity: Benzo[g]isoquinoline-5,10-diones vs. Mitoxantrone

Krapcho et al. (1994) synthesized a series of 6,9-bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones as 2-aza congeners of the anthracene-9,10-dione antitumor scaffold [1]. These compounds exhibited a wide range of in vitro cytotoxicity against L1210 leukemia, the human colon adenocarcinoma cell line LoVo, and the doxorubicin-resistant LoVo/DX cell line. Selected analogues (notably compound 3c) showed significant P388 antileukemic activity in mice. Critically, these heterocyclic bioisosteres represent the first anthracene-9,10-diones displaying antileukemic activity comparable to mitoxantrone—but with the [g] nitrogen atom modifying the chromophore to potentially alter cardiotoxicity [1]. This application contrasts with the serotonin and opioid receptor targeting of the non-oxidized octahydrobenzo[g]isoquinoline scaffold [2].

Antitumor Activity
Direct head-to-head
Benzo[g]isoquinoline-5,10-dione 3c: reported P388 model response comparable to mitoxantrone.
Supports antitumor model-response context
P388 murine leukemia; L1210/LoVo cytotoxicity assays
Antitumor agents DNA intercalation Topoisomerase II inhibition

Regioselective Nitration: C5 and Phenylene Ring

Nitration of benzo[g]isoquinoline and its methyl-substituted derivatives under mild conditions (0–5°C) yields di- and trinitro derivatives, with the principal reaction products bearing a nitro group at the meso position (C5) and in the phenylene ring [1]. This regioselectivity is a direct consequence of the [g] fusion pattern, which activates specific positions for electrophilic attack distinct from those in [f] or [h] isomers. The structures were confirmed by PMR, IR, and mass spectrometry [1]. This predictable, mild-condition nitration provides a synthetic entry point for further functionalization that is unavailable for other benzoisoquinoline regioisomers without different directing effects [1].

Nitration Regioselectivity
Class-level inference
Mild nitration (0–5°C) yields C5 and phenylene ring nitro derivatives; confirmed by PMR, IR, MS.
Predictable synthetic functionalization entry point
Specific to [g] fusion geometry
Electrophilic aromatic substitution Regioselective nitration Synthetic derivatization

Procurement Options: HCl Salt vs. Free Base Availability

The compound is commercially stocked in two forms: the hydrochloride salt (CAS 3160-23-4, C₁₃H₁₈ClN, MW 223.74) distributed by Sigma-Aldrich via Enamine at 95% purity, and the free base (CAS 3160-19-8, C₁₃H₁₇N, MW 187.28) available from AKSci at 95% purity . The Sigma-Aldrich listing includes storage at room temperature, powder physical form, and country of origin Ukraine . Both suppliers provide standard batch-level QC documentation (NMR, HPLC, GC per vendor practice). This dual-form availability with defined purity specifications enables procurement for both salt-preferred biological assays and free-base-preferred synthetic transformations .

Procurement Forms
Supporting evidence
HCl salt (≥95% purity, Sigma-Aldrich/Enamine); free base (≥95% purity, AKSci).
Dual-form commercial availability with batch QC
QC documentation available per vendor
Chemical procurement Building block Quality specification

Application Scenarios: Octahydrobenzo[g]isoquinoline


5-HT1A Receptor Ligand Development with 9-Substituted Scaffold

Based on the receptor profiling by Papageorgiou et al. (1989), the 9-hydroxy or 9-methoxy substituted trans-octahydrobenzo[g]isoquinolines provide a starting scaffold for developing 5-HT1A receptor ligands. The [g] scaffold's substitution pattern directs affinity toward serotonin receptors while the 6-position can be used to modulate adrenergic cross-reactivity [1]. This contrasts with the [h] scaffold, which is optimized for D1 dopamine agonism, making the [g] isomer the appropriate choice for serotonin-targeted programs [2].

Conformationally Restricted Opioid Antagonists

Thomas et al. (1998) established that N-substituted octahydro-4a-(3-hydroxyphenyl)-10a-methyl-benzo[g]isoquinolines function as pure opioid antagonists, sharing pharmacology with the phenylpiperidine series while offering conformational rigidity [1]. Medicinal chemists developing opioid receptor modulators can use this [g]-scaffold to explore how constrained geometry affects mu, delta, and kappa opioid receptor subtype selectivity.

Antitumor Design via Benzo[g]isoquinoline-5,10-dione Core

The benzo[g]isoquinoline-5,10-dione core has been validated as a bioisosteric replacement for the mitoxantrone anthracenedione scaffold, with Krapcho et al. (1994) demonstrating antileukemic activity comparable to mitoxantrone [1]. The 2-aza modification modifies the chromophore's electronic properties, which may reduce the cardiotoxicity associated with anthracenedione-based topoisomerase II inhibitors. This application leverages the [g] nitrogen specifically—the [f] or [h] isomers would produce different electronic distributions in the quinone system [1].

Synthetic Diversification via C5/Phenylene Functionalization

The regioselective nitration of benzo[g]isoquinoline at C5 and the phenylene ring under mild conditions (0–5°C) [1] provides a predictable electrophilic functionalization entry point. This can be exploited for late-stage diversification in medicinal chemistry campaigns, as the C5-nitro group can be reduced to an amine for further derivatization. The predictable regiochemistry is specific to the [g] fusion geometry and may not translate to [f] or [h] isomers without additional directing effects [1].

Application
Selection Property
Validation Focus
5-HT1A receptor ligand studies
9-Substituted [g] scaffold serotonin/adrenergic profile
5-HT1A affinity and adrenergic cross-reactivity assessment
Conformationally restricted opioid antagonist design
[g]-Scaffold conformational rigidity for opioid pharmacophore
Mu/delta/kappa subtype selectivity evaluation
Antitumor model-response studies via [g]-quinone-5,10-dione core
2-Aza bioisosteric replacement of anthracenedione
Cell-model antiproliferative activity and cardiotoxicity endpoint monitoring
Synthetic diversification via C5/phenylene functionalization
Regioselective nitration at C5 and phenylene ring
Functional group tolerance and downstream derivatization scope
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